2-(Benzo[b]thiophen-3-yl)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzo[b]thiophen-3-yl)-1H-indene-1,3(2H)-dione is a heterocyclic compound that features a benzothiophene moiety fused to an indene-1,3-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[b]thiophen-3-yl)-1H-indene-1,3(2H)-dione typically involves the formation of the benzothiophene ring followed by its fusion with the indene-1,3-dione structure. One common method involves the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling reaction, to form the benzothiophene core . The reaction conditions often include mild temperatures and the use of terminal alkynes as key reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[b]thiophen-3-yl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions can occur on the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
2-(Benzo[b]thiophen-3-yl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzo[b]thiophen-3-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The benzothiophene moiety can interact with biological macromolecules through π-π stacking and hydrogen bonding, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)-1H-indene-1,3(2H)-dione: Similar structure but with a thiophene ring instead of benzothiophene.
2-(Benzo[b]furan-3-yl)-1H-indene-1,3(2H)-dione: Contains a benzofuran ring instead of benzothiophene.
Uniqueness
2-(Benzo[b]thiophen-3-yl)-1H-indene-1,3(2H)-dione is unique due to the presence of the benzothiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C17H10O2S |
---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
2-(1-benzothiophen-3-yl)indene-1,3-dione |
InChI |
InChI=1S/C17H10O2S/c18-16-11-6-1-2-7-12(11)17(19)15(16)13-9-20-14-8-4-3-5-10(13)14/h1-9,15H |
InChI Key |
YEKIPDFHDNXZHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CSC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.